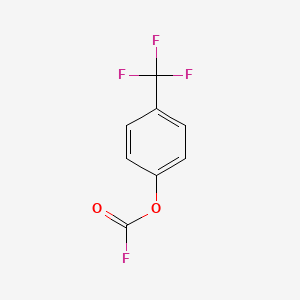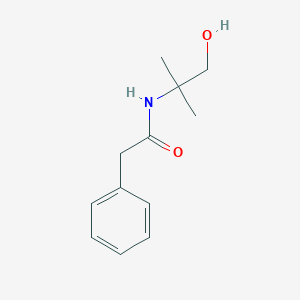
D-Ethylgonendione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ethylgonendione is an organic compound with the molecular formula C19H26O2. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide but insoluble in water . This compound is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of steroid hormones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Ethylgonendione typically involves the hydroxylation of steroid precursors. One common method is the microbial biotransformation using fungi such as Penicillium raistrickii . The process involves the incubation of the substrate with the microorganism, which introduces hydroxyl groups at specific positions on the steroid nucleus. The reaction conditions usually include a temperature of around 30°C and a substrate concentration of 1 g/L dissolved in methanol .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalysis due to its high regio- and stereo-selectivity. The use of cytochrome P450 enzymes from microorganisms like Aspergillus ochraceus has been reported to enhance the efficiency of the hydroxylation process . The industrial process involves the fermentation of the microorganism in a controlled environment, followed by the extraction and purification of the product.
化学反応の分析
Types of Reactions
D-Ethylgonendione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
科学的研究の応用
D-Ethylgonend
特性
分子式 |
C19H26O2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
(8R,9S,10R,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19?/m0/s1 |
InChIキー |
SBLHOJQRZNGHLQ-YLVOMZDISA-N |
異性体SMILES |
CCC12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34 |
正規SMILES |
CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



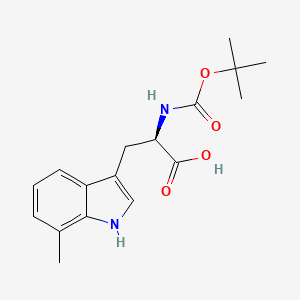
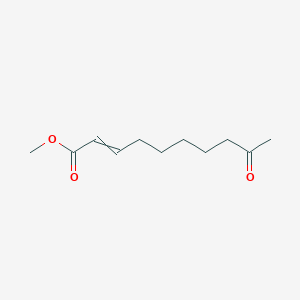
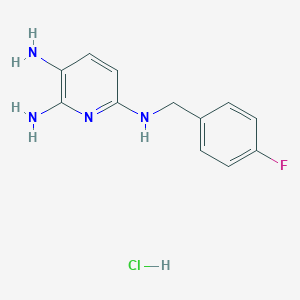
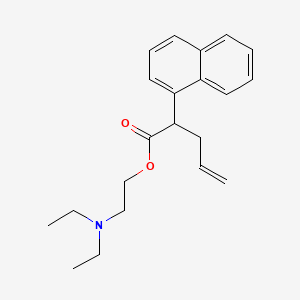
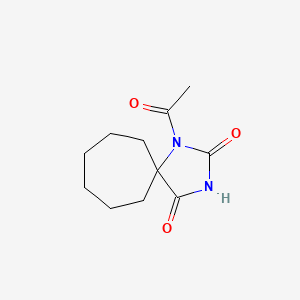
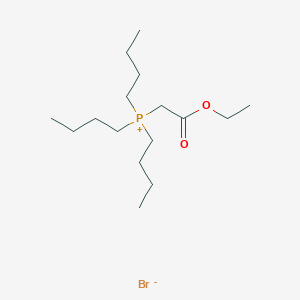

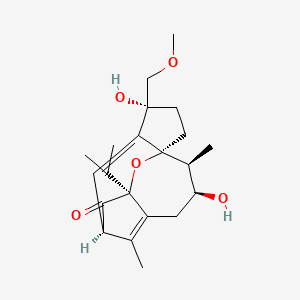
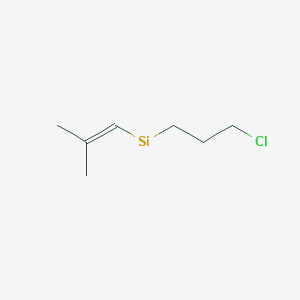
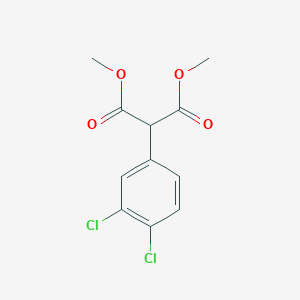
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
